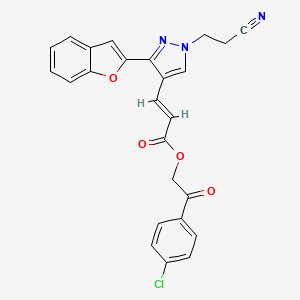

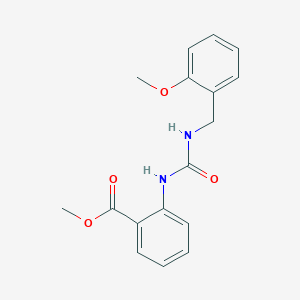

![molecular formula C21H24N2O4S B2496539 Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate CAS No. 920117-08-4](/img/structure/B2496539.png)

Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, due to its complex structure involving a benzimidazole core, appears to have significance in synthetic organic chemistry and potential applications in various fields due to its unique chemical properties.

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves multistep reactions, including coupling reactions and the use of specific catalysts. For instance, the synthesis of certain benzimidazole derivatives has been achieved through one-pot multicomponent reactions, offering advantages such as high yields and easy workup procedures (Mobinikhaledi et al., 2009; Kalhor, 2015).

Molecular Structure Analysis

X-ray crystallography has been pivotal in determining the molecular structure of benzimidazole derivatives. This technique elucidates the planarity of the benzimidazole ring system and its angular relationship with attached substituents, essential for understanding the compound's reactivity and interaction potential (Ha, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives exhibit a range of chemical behaviors, including participation in coupling reactions and the ability to act as ligands due to the nitrogen atoms in the benzimidazole ring. Their reactivity is influenced by substituents on the benzimidazole core, enabling the synthesis of a wide variety of compounds (Minegishi et al., 2015).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and crystalline form, can be significantly affected by the nature and position of substituents. These properties are crucial for the compound's application in different domains, including pharmaceuticals and materials science.

Chemical Properties Analysis

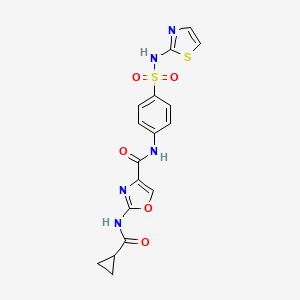

Benzimidazole compounds often display biological activity, which is attributed to their chemical structure and properties. The presence of the benzimidazole motif, especially when combined with specific substituents, has been associated with fungicidal and antibacterial activities, making these compounds of interest in the development of new agrochemicals and pharmaceuticals (Liu et al., 2014).

Scientific Research Applications

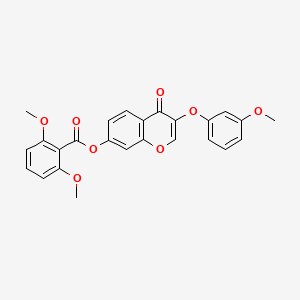

Synthesis and Characterization

Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate and related compounds have been extensively explored in the realm of synthetic chemistry for various applications. Studies reveal innovative synthetic pathways and structural characterizations, indicating their potential in diverse scientific research fields. For instance, the stereoselective synthesis of (E)-alpha-(methoxyimino)benzeneacetate derivatives showcases advanced methodologies in creating compounds with significant fungicidal activity against a range of pathogens (Yan Li et al., 2006). Similarly, the preparation and structural elucidation of new molybdenum(VI) complexes highlight their catalytic prowess in olefin epoxidation, a crucial reaction in organic synthesis and industrial applications (M. Ghorbanloo et al., 2016).

Antimicrobial and Antioxidant Applications

Research into the antimicrobial properties of derivatives similar to this compound reveals promising results. The novel synthesis of thiazoles and their derivatives demonstrates significant antimicrobial activities, offering potential as new antimicrobial agents (Wagnat W. Wardkhan et al., 2008). These findings underscore the importance of developing new compounds for combating resistant microbial strains.

Catalysis and Material Science

In catalysis and material science, compounds with structural similarities to this compound are utilized for their unique properties. For example, molybdenum(VI) complexes exhibit notable catalytic efficiency in olefin oxidation, reflecting the potential of such compounds in industrial catalysis processes (M. Ghorbanloo et al., 2016). Moreover, the exploration of ionic liquids in promoting the oxidative cleavage of lignin model compounds offers insights into green chemistry applications and the development of sustainable chemical processes (Yingying Yang et al., 2017).

properties

IUPAC Name |

propan-2-yl 2-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-15(2)27-20(24)14-23-19-7-5-4-6-18(19)22-21(23)28-13-12-26-17-10-8-16(25-3)9-11-17/h4-11,15H,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFSUVAJWLFSLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)

![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)

![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)

![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)